![molecular formula C3H5F3N2S B2667502 1-(2,2,2-Trifluoroethyl)thiourea CAS No. 84545-31-3](/img/structure/B2667502.png)
1-(2,2,2-Trifluoroethyl)thiourea
Overview
Description
1-(2,2,2-Trifluoroethyl)thiourea is a specialty chemical with the molecular formula C3H5F3N2S and a molecular weight of 158.14 . It is not intended for human or veterinary use and is typically used for research purposes .
Physical And Chemical Properties Analysis
1-(2,2,2-Trifluoroethyl)thiourea is a specialty chemical with the molecular formula C3H5F3N2S and a molecular weight of 158.14 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Organic Synthesis
1-(2,2,2-Trifluoroethyl)thiourea is used in organic synthesis reactions . It has received the attention of many chemists since it was first developed as a fluorine-containing synthon . The focus has been on the types of reactions and the stereoselectivity of products .
Asymmetric [3 + 2] Cycloaddition Reaction
This compound has been used in an efficient, highly asymmetric [3 + 2] cycloaddition reaction . This reaction was catalyzed by the thiourea-tertiary amine catalyst C3 for the synthesis of spiro [pyrrolidin-3,2’-oxindoles] .
Annulation Reaction
A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented .
Antimicrobial Activity
Some novel fluorinated thiourea derivatives have shown antimicrobial activity . In particular, fluorinated pyridine derivative 4a showed the highest antimicrobial activity .
Anticancer Activity
Fluorinated thiourea derivatives have also been used as anticancer agents . Fluorinated pyridine derivative 4a was the most active against HepG2 with an IC50 value of 4.8 μg/mL .
Molecular Docking
Molecular docking studies have been performed on the active site of MK-2 with good results . This suggests that 1-(2,2,2-Trifluoroethyl)thiourea and its derivatives could have potential as mitogen-activated protein kinase-2 inhibitors .
Future Directions
Fluorine-containing compounds like 1-(2,2,2-Trifluoroethyl)thiourea have received the attention of many chemists due to their wide applications in various fields . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, it’s expected that the research and development in this area will continue to grow in the future .
properties
IUPAC Name |
2,2,2-trifluoroethylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2S/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUMOOLRHXALLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)thiourea |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.